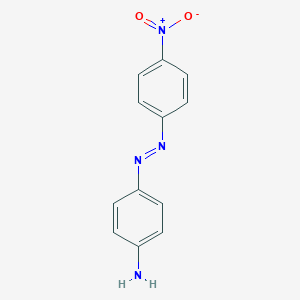

Disperse orange 3

Descripción

T487 is a small molecule chemokine receptor antagonist to correct or modify immune system responses. It binds selectively and potently to CXCR3. The formulation is administered orally and has anti-inflammatory effects in conditions such as rheumatoid arthritis, inflammatory bowel disease and psoriasis.

Structure

3D Structure

Propiedades

IUPAC Name |

4-[(4-nitrophenyl)diazenyl]aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10N4O2/c13-9-1-3-10(4-2-9)14-15-11-5-7-12(8-6-11)16(17)18/h1-8H,13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UNBOSJFEZZJZLR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1N)N=NC2=CC=C(C=C2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7061061 | |

| Record name | C.I. Disperse Orange 3 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7061061 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

730-40-5 | |

| Record name | 4-Amino-4′-nitroazobenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=730-40-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzenamine, 4-((4-nitrophenyl)azo)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000730405 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzenamine, 4-[2-(4-nitrophenyl)diazenyl]- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | C.I. Disperse Orange 3 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7061061 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-[(4-nitrophenyl)azo]aniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.896 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DISPERSE ORANGE 3 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B7J3O076OT | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Disperse Orange 3 chemical structure and properties

Disperse Orange 3 is a monoazo dye notable for its application in the textile industry and its well-documented role as a contact allergen.[1] This guide provides a comprehensive overview of its chemical structure, properties, synthesis, and relevant experimental protocols for researchers and professionals in drug development and material science.

Chemical Identity and Structure

This compound is chemically identified as 4-((4-Nitrophenyl)diazenyl)aniline.[2][3][4] It is a member of the azo dye class, characterized by the presence of a nitrogen-nitrogen double bond (azo group) connecting two aromatic rings.[1][5] One of the aromatic rings is substituted with an amino group, and the other with a nitro group.[1][6]

Table 1: Chemical Identifiers for this compound

| Identifier | Value |

| IUPAC Name | 4-[(E)-(4-Nitrophenyl)diazenyl]anilin[7] |

| Synonyms | 4-(4-Nitrophenylazo)aniline, C.I. 11005[2][4][5] |

| CAS Number | 730-40-5[2][3][5][6] |

| EC Number | 211-984-8[2][3] |

| Molecular Formula | C₁₂H₁₀N₄O₂[2][3][5][6] |

| Molecular Weight | 242.23 g/mol [2][4][5][6] |

| InChI Key | UNBOSJFEZZJZLR-CCEZHUSRSA-N[2] |

| SMILES String | Nc1ccc(cc1)\N=N\c2ccc(cc2)--INVALID-LINK--=O[2] |

graph Disperse_Orange_3_Structure { layout=neato; node [shape=plaintext]; edge [style=solid];// Define atom nodes N1 [label="N", fontcolor="#202124"]; N2 [label="N", fontcolor="#202124"]; N3 [label="N", fontcolor="#202124"]; N4 [label="N", fontcolor="#202124"]; O1 [label="O", fontcolor="#202124"]; O2 [label="O", fontcolor="#202124"]; C1 [label="C"]; C2 [label="C"]; C3 [label="C"]; C4 [label="C"]; C5 [label="C"]; C6 [label="C"]; C7 [label="C"]; C8 [label="C"]; C9 [label="C"]; C10 [label="C"]; C11 [label="C"]; C12 [label="C"]; H1 [label="H₂", fontcolor="#202124"];

// Benzene Ring 1 (with NH2) C1 -- C2; C2 -- C3; C3 -- C4; C4 -- C5; C5 -- C6; C6 -- C1; C4 -- N1; N1 -- H1 [style=invis]; // for positioning H2N// Azo Bridge C1 -- N2; N2 -- N3 [style=double];

// Benzene Ring 2 (with NO2) N3 -- C7; C7 -- C8; C8 -- C9; C9 -- C10; C10 -- C11; C11 -- C12; C12 -- C7; C10 -- N4;

// Nitro Group N4 -- O1 [style=double]; N4 -- O2;

// Position nodes C1 [pos="0,0!"]; C2 [pos="-1.2,0.7!"]; C3 [pos="-1.2,2.1!"]; C4 [pos="0,2.8!"]; C5 [pos="1.2,2.1!"]; C6 [pos="1.2,0.7!"]; N1 [pos="0,4!"]; H1 [pos="0,4.6!"]; N2 [pos="-1.5,-0.8!"]; N3 [pos="-2.5,-0.4!"]; C7 [pos="-3.8,-0.8!"]; C8 [pos="-4.2,-2.1!"]; C9 [pos="-5.5,-2.5!"]; C10 [pos="-6.4,-1.5!"]; C11 [pos="-6.0,-0.2!"]; C12 [pos="-4.7,0.2!"]; N4 [pos="-7.8,-1.9!"]; O1 [pos="-8.2,-2.9!"]; O2 [pos="-8.5,-1.1!"]; }

Caption: Chemical structure of this compound.

Physicochemical Properties

This compound is a solid, appearing as an orange to dark red powder.[3][5][6][8] It is a lipophilic substance with very low solubility in water.[7][9][10] Its solubility in organic solvents like ethanol, acetone, and toluene is higher.[5][6]

Table 2: Physicochemical Properties of this compound

| Property | Value |

| Physical State | Solid powder[9] |

| Color | Orange, yellow-light red, to dark brown[5][6][8] |

| Melting Point | ~200-220 °C (decomposes)[1][2][3][6][8][11] |

| Boiling Point | ~385-460 °C (estimate)[3][7][8] |

| Water Solubility | 0.34 mg/L - 290.7 µg/L (at 25 °C)[7][8] |

| Solubility in Organic Solvents | Soluble in ethanol, acetone, toluene[5][6]; Slightly soluble in Chloroform, DMSO, Methanol[8][12] |

| log P (n-octanol/water) | 2.7[3] |

| UV-Vis Absorption Maximum (λmax) | 415 nm[1][6][13] - 443 nm[2][11][12] |

Synthesis and Manufacturing

The industrial synthesis of this compound involves a multi-step process starting with the diazotization of 4-nitrobenzenamine.[5][6] The resulting diazonium salt is then coupled with an aniline derivative.[5][6] A common method involves coupling with N-phenyl-4-sulfonic acid, followed by hydrolysis with sodium hydroxide to remove the sulfonic acid group.[1][5]

Caption: General synthesis workflow for this compound.

Experimental Protocol: Synthesis of this compound

A representative laboratory-scale synthesis is described as follows:[14]

-

Dissolution: Dissolve 13.8 g of p-nitroaniline in a mixture of 70 g of alpha-methylnaphthalene and 49 g of dodecylbenzene sulfonic acid with stirring at 45°C.

-

Diazotization: Add 7.0 g of sodium nitrite (NaNO₂) to the solution. Stir the mixture for 20 minutes and then heat to 55°C.

-

Coupling: Add 9.3 g of aniline to the reaction mixture. The solution will immediately turn bright orange.

-

Reaction Completion: Continue stirring the mixture for six hours at approximately 65°C to ensure the reaction goes to completion.

-

Isolation: The resulting product can be isolated and purified to yield a dye with a shade similar to commercially available this compound.[14]

Applications and Industrial Relevance

The primary application of this compound is as a disperse dye for coloring synthetic fibers.[5][15] Due to its lipophilic nature and small molecular size, it is particularly effective for dyeing polyester and acetate fibers.[5][9][10] It has also been used for dyeing nylon, silk, wool, and cotton, as well as for coloring plastics.[1][5][15]

Toxicology and Safety

This compound is a known skin sensitizer and has been associated with allergic contact dermatitis, particularly in textile workers.[1][9][16] There is limited evidence suggesting a potential carcinogenic effect, though data is insufficient for a conclusive assessment.[9] Due to these health concerns, its use in textiles that come into direct contact with the skin is no longer recommended in some regions.[9] In Germany, for instance, the use of this compound in tattoo inks and permanent make-up has been banned.[7]

The substance is classified as irritating to the eyes, respiratory system, and skin.[8][9][10] Accidental ingestion may be harmful, and the substance or its metabolites can potentially bind to hemoglobin, leading to methemoglobinemia.[9]

Caption: Pathway from application to potential health effects.

Experimental Protocols: Biodegradation Study

The environmental fate of azo dyes is a significant area of research. Studies on the biodegradation of this compound provide insight into its persistence and breakdown pathways.

Objective: To assess the ability of a microorganism, such as the white-rot fungus Pleurotus ostreatus, to decolorize and degrade this compound.

Methodology (Adapted from Zhao et al., 2006): [2]

-

Culture Preparation: Cultivate Pleurotus ostreatus in a suitable liquid medium (e.g., potato dextrose broth) under optimal temperature and pH conditions until sufficient mycelial biomass is achieved.

-

Inoculation: Introduce a known concentration of this compound into the fungal culture flasks. A non-inoculated control flask containing the dye and medium should be prepared to account for any abiotic decolorization.

-

Incubation: Incubate the flasks under controlled conditions (e.g., 28°C, 150 rpm shaking) for a specified period (e.g., 10-15 days).

-

Sample Collection: Periodically withdraw aliquots from the culture medium.

-

Decolorization Assay: Centrifuge the collected samples to remove mycelia. Measure the absorbance of the supernatant at the dye's maximum absorption wavelength (λmax ≈ 415-443 nm) using a UV-Vis spectrophotometer. Calculate the percentage of decolorization relative to the initial absorbance.

-

Degradation Analysis (Optional): Analyze the supernatant using techniques like High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to identify any metabolic breakdown products, confirming the biodegradation process beyond simple color removal.

References

- 1. This compound CAS#: 730-40-5 [m.chemicalbook.com]

- 2. This compound Dye content 90 730-40-5 [sigmaaldrich.com]

- 3. This compound - Safety Data Sheet [chemicalbook.com]

- 4. scbt.com [scbt.com]

- 5. worlddyevariety.com [worlddyevariety.com]

- 6. This compound | 730-40-5 [chemicalbook.com]

- 7. This compound – Wikipedia [de.wikipedia.org]

- 8. chembk.com [chembk.com]

- 9. datasheets.scbt.com [datasheets.scbt.com]

- 10. This compound | CAS 730-40-5 | Chemical-Suppliers [chemical-suppliers.eu]

- 11. ジスパースオレンジ 3 Dye content 90 % | Sigma-Aldrich [sigmaaldrich.com]

- 12. This compound price,buy this compound - chemicalbook [chemicalbook.com]

- 13. medchemexpress.com [medchemexpress.com]

- 14. prepchem.com [prepchem.com]

- 15. dormer.com [dormer.com]

- 16. This compound - PubChem [pubchem.ncbi.nlm.nih.gov]

Spectroscopic Analysis of Disperse Orange 3: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the monoazo dye, Disperse Orange 3 (C.I. 11005; CAS 730-40-5). The document details ultraviolet-visible (UV-Vis), Fourier-transform infrared (FT-IR), and nuclear magnetic resonance (NMR) spectroscopic characteristics, offering valuable data for identification, characterization, and quality control purposes.

Spectroscopic Data Summary

The following tables summarize the key quantitative data obtained from UV-Vis, FT-IR, and NMR spectroscopy for this compound.

Table 1: UV-Vis Spectroscopic Data

The electronic absorption spectrum of this compound is characterized by an intense band in the visible region, attributed to a π-π* electronic transition within the conjugated azo system. The position of the maximum absorption wavelength (λmax) is sensitive to solvent polarity.

| Solvent | λmax (nm) | Molar Extinction Coefficient (εmax) (M⁻¹ cm⁻¹) | Reference |

| Tetrahydrofuran | 443 | Not Reported | [1] |

| Ethanol | 443 | 1.35 × 10⁴ | [1] |

| Dimethylsulfoxide | 474 | Not Reported | [1] |

| Cyclohexane | 398 | Not Reported | [1] |

| General | 415 | Not Reported | [2][3] |

Table 2: FT-IR Spectroscopic Data (Predicted/Typical)

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode | Functional Group |

| 3450 - 3300 | Medium-Strong | N-H Asymmetric & Symmetric Stretching | Primary Amine (-NH₂) |

| 3100 - 3000 | Medium | C-H Stretching | Aromatic Ring |

| 1640 - 1620 | Strong | N-H Bending (Scissoring) | Primary Amine (-NH₂) |

| 1600 - 1585 | Medium-Strong | C=C Stretching | Aromatic Ring |

| 1550 - 1500 | Strong | N=O Asymmetric Stretching | Nitro Group (-NO₂) |

| 1500 - 1475 | Medium-Strong | N=N Stretching | Azo Group (-N=N-) |

| 1500 - 1400 | Medium | C=C Stretching | Aromatic Ring |

| 1350 - 1330 | Strong | N=O Symmetric Stretching | Nitro Group (-NO₂) |

| 1300 - 1250 | Strong | C-N Stretching | Aromatic Amine |

| 900 - 690 | Strong | C-H Out-of-Plane Bending | Substituted Benzene |

Table 3: ¹H NMR Spectroscopic Data (Predicted)

Published, fully assigned ¹H NMR data for this compound is scarce. The following table provides predicted chemical shifts (δ) in ppm relative to TMS. These predictions are based on the known spectra of the parent molecules, aniline and 4-nitroaniline, and standard substituent effects in aromatic systems.[9][10][11] The molecule has two distinct aromatic rings, labeled here as Ring A (aniline moiety) and Ring B (4-nitroaniline moiety).

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-2', H-6' (Ring A) | 7.8 - 8.0 | Doublet | ~9.0 |

| H-3', H-5' (Ring A) | 6.8 - 7.0 | Doublet | ~9.0 |

| H-2, H-6 (Ring B) | 8.2 - 8.4 | Doublet | ~9.2 |

| H-3, H-5 (Ring B) | 7.9 - 8.1 | Doublet | ~9.2 |

| -NH₂ | 4.0 - 6.0 | Broad Singlet | N/A |

Note: The exact chemical shifts can vary significantly depending on the solvent used (e.g., CDCl₃ vs. DMSO-d₆) and concentration.

Experimental Protocols

The following sections detail standardized methodologies for obtaining the spectroscopic data presented above.

UV-Vis Spectroscopy

This protocol outlines the determination of the absorption spectrum and λmax of this compound.

-

Solution Preparation : Prepare a stock solution of this compound (e.g., 1x10⁻³ M) in a spectral-grade solvent (e.g., ethanol, methanol, or DMSO). From this stock, prepare a series of dilutions (e.g., 1x10⁻⁴ M, 1x10⁻⁵ M) to ensure the measured absorbance falls within the linear range of the spectrophotometer (typically 0.1 to 1.0 AU).[12][13]

-

Instrument Calibration : Turn on the UV-Vis spectrophotometer and allow the lamp to warm up for at least 15-20 minutes.

-

Blank Measurement : Fill a quartz cuvette with the pure solvent being used for the sample solutions. Place the cuvette in the spectrophotometer and record a baseline spectrum. This corrects for any absorbance from the solvent and the cuvette itself.[13]

-

Sample Measurement : Rinse the cuvette with a small amount of the most dilute sample solution before filling it. Place the sample cuvette in the spectrophotometer and record the absorption spectrum over a wavelength range of approximately 250 nm to 700 nm.[14]

-

Data Analysis : Identify the wavelength of maximum absorbance (λmax). If performing quantitative analysis, use the absorbance value at λmax in conjunction with a calibration curve or the Beer-Lambert law to determine concentration.[15]

FT-IR Spectroscopy

This protocol describes the analysis of solid this compound using the potassium bromide (KBr) pellet method.[16][17][18]

-

Sample Preparation : Weigh approximately 1-2 mg of dry this compound powder and 150-200 mg of spectroscopic grade KBr powder.[19] Both materials must be thoroughly dried to avoid interference from water absorption bands.

-

Grinding : Combine the sample and KBr in an agate mortar. Gently grind the mixture with a pestle for several minutes until a fine, homogeneous powder is obtained. The fine particle size is crucial to minimize light scattering.

-

Pellet Formation : Transfer a portion of the powdered mixture into a pellet-forming die. Place the die into a hydraulic press and apply pressure (typically 8-10 metric tons) for several minutes under vacuum to remove trapped air.[19]

-

Pellet Inspection : Carefully release the pressure and extract the die. A successful pellet will be thin, transparent, or translucent.[1]

-

Data Acquisition : Place the KBr pellet in the sample holder of the FT-IR spectrometer. Collect a background spectrum of the empty sample compartment. Then, acquire the sample spectrum, typically by co-adding 16 to 64 scans at a resolution of 4 cm⁻¹ over the range of 4000 to 400 cm⁻¹.[4]

-

Data Processing : The final spectrum is presented as percent transmittance or absorbance versus wavenumber (cm⁻¹).

NMR Spectroscopy

This protocol details the preparation and analysis of this compound for ¹H NMR spectroscopy.

-

Sample Preparation : Accurately weigh 5-10 mg of this compound and dissolve it in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean vial.[20] Ensure the sample is fully dissolved; sonication may be used to aid dissolution.

-

Transfer to NMR Tube : Using a Pasteur pipette with a cotton or glass wool plug to filter out any particulate matter, transfer the solution into a clean, dry 5 mm NMR tube. The final solution height should be approximately 4-5 cm.

-

Instrument Setup : Insert the NMR tube into a spinner turbine and place it in the spectrometer's sample changer or manually insert it into the magnet.

-

Data Acquisition : The spectrometer is first "locked" onto the deuterium signal of the solvent to stabilize the magnetic field. The magnetic field homogeneity is then optimized through a process called "shimming" to achieve high-resolution spectra.

-

Spectrum Recording : Acquire the ¹H NMR spectrum using appropriate acquisition parameters (e.g., number of scans, pulse width, and relaxation delay). A standard 1D proton experiment is typically sufficient.

-

Data Processing : The resulting Free Induction Decay (FID) is Fourier transformed to produce the frequency-domain spectrum. The spectrum is then phased, baseline corrected, and calibrated using the residual solvent peak or an internal standard (e.g., TMS). Chemical shifts are reported in parts per million (ppm).

Visualization of Analytical Workflow

The following diagram illustrates the general workflow for the complete spectroscopic characterization of a chemical substance like this compound.

Caption: General workflow for the spectroscopic analysis of this compound.

References

- 1. m.youtube.com [m.youtube.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. worlddyevariety.com [worlddyevariety.com]

- 4. researchgate.net [researchgate.net]

- 5. uanlch.vscht.cz [uanlch.vscht.cz]

- 6. eng.uc.edu [eng.uc.edu]

- 7. Infrared Spectroscopy [www2.chemistry.msu.edu]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. researchgate.net [researchgate.net]

- 10. rsc.org [rsc.org]

- 11. 4-Nitroaniline(100-01-6) 1H NMR spectrum [chemicalbook.com]

- 12. science.valenciacollege.edu [science.valenciacollege.edu]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. iasj.rdd.edu.iq [iasj.rdd.edu.iq]

- 15. ugtl.hkust-gz.edu.cn [ugtl.hkust-gz.edu.cn]

- 16. shimadzu.com [shimadzu.com]

- 17. jasco-global.com [jasco-global.com]

- 18. Preparation of ultrapure KBr pellet: New method for FTIR quantitative analysis | IJSAR [scienceijsar.com]

- 19. azom.com [azom.com]

- 20. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Photophysical and Photochemical Properties of Disperse Orange 3

For Researchers, Scientists, and Drug Development Professionals

Abstract

Disperse Orange 3 (DO3), chemically known as 4-(4-nitrophenylazo)aniline, is a monoazo dye with significant applications in materials science and potential relevance in photochemical studies. This technical guide provides a comprehensive overview of its core photophysical and photochemical properties. While specific quantitative data for fluorescence quantum yield and excited-state lifetime remain elusive in the current literature, this document details the established spectral characteristics and provides robust experimental protocols for the determination of these and other key parameters. This guide is intended to serve as a foundational resource for researchers investigating the photo-responsive behavior of this compound and its potential applications.

Introduction

This compound is a member of the azobenzene family of compounds, which are renowned for their photochromic properties. The characteristic azo linkage (-N=N-) allows for reversible trans-cis isomerization upon photoirradiation, a phenomenon that underpins their use in photoswitchable materials and devices. The molecule's structure, featuring a donor-acceptor (push-pull) system with an amino group as the electron donor and a nitro group as the electron acceptor, significantly influences its electronic absorption and subsequent photophysical and photochemical behavior. Understanding these properties is crucial for its application in fields ranging from polymer science to the design of photo-responsive biological probes.

Photophysical and Photochemical Properties

The interaction of this compound with light governs its utility. The key photophysical and photochemical processes include absorption, fluorescence, photoisomerization, and photodegradation.

Absorption and Emission Characteristics

This compound exhibits a strong absorption band in the visible region of the electromagnetic spectrum, which is attributed to a π-π* electronic transition.[1] The position of this absorption maximum is sensitive to the polarity of the solvent, a phenomenon known as solvatochromism. This sensitivity arises from the change in the dipole moment of the dye molecule upon electronic excitation.

Table 1: Spectroscopic Properties of this compound in Various Solvents

| Solvent | Absorption Maximum (λ_max) (nm) | Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹) | Oscillator Strength (f) | Emission Maximum (λ_em) (nm) |

| Ethanol | 443[1] | 1.35 x 10⁴[1] | 15.83 x 10⁻²[1] | 532[1] |

| Tetrahydrofuran | 443[1] | Not Reported | Not Reported | Not Reported |

| Cyclohexane | 398[1] | Not Reported | Not Reported | Not Reported |

| Dimethylsulfoxide (DMSO) | 474[1] | Not Reported | Not Reported | Not Reported |

| General | 415[2][3] | Not Reported | Not Reported | Not Reported |

Fluorescence Quantum Yield

Excited-State Lifetime

The excited-state lifetime (τ) is the average time a molecule spends in the excited state before returning to the ground state. This parameter is crucial for understanding the kinetics of photochemical reactions. The excited-state lifetime of this compound has not been definitively reported and requires experimental determination.

Photodegradation Quantum Yield

The photodegradation quantum yield (Φ_d) quantifies the efficiency of the irreversible decomposition of a molecule upon light absorption. This is a critical parameter for assessing the photostability of the dye in various applications. Specific photodegradation quantum yield data for this compound is not currently available.

Experimental Protocols

This section provides detailed methodologies for the experimental determination of the key photophysical and photochemical parameters of this compound.

UV-Vis Absorption and Fluorescence Spectroscopy

Objective: To determine the absorption and emission spectra of this compound in a chosen solvent.

Materials:

-

This compound

-

Spectroscopic grade solvent (e.g., ethanol)

-

UV-Vis spectrophotometer

-

Fluorometer

-

Quartz cuvettes (1 cm path length)

Procedure:

-

Stock Solution Preparation: Prepare a concentrated stock solution of this compound in the chosen solvent (e.g., 1 mM).

-

Working Solution Preparation: From the stock solution, prepare a series of dilutions to obtain concentrations that result in an absorbance between 0.1 and 1.0 at the λ_max for absorption measurements, and an absorbance of approximately 0.1 at the excitation wavelength for fluorescence measurements.

-

Absorption Measurement:

-

Record the absorption spectrum of the solvent as a baseline.

-

Record the absorption spectrum of each this compound solution from 300 to 700 nm.

-

Determine the λ_max and the corresponding absorbance.

-

-

Fluorescence Measurement:

-

Set the excitation wavelength of the fluorometer to the λ_max determined from the absorption spectrum.

-

Record the emission spectrum over a suitable wavelength range (e.g., 450-700 nm).

-

Determine the emission maximum (λ_em).

-

Data Analysis:

-

Plot absorbance versus wavelength to visualize the absorption spectrum.

-

Plot fluorescence intensity versus wavelength to visualize the emission spectrum.

-

The molar extinction coefficient (ε) can be calculated using the Beer-Lambert law (A = εcl), where A is the absorbance, c is the concentration, and l is the path length.

Caption: Workflow for UV-Vis and Fluorescence Spectroscopy.

Fluorescence Quantum Yield Determination (Relative Method)

Objective: To determine the fluorescence quantum yield of this compound relative to a standard of known quantum yield.

Materials:

-

This compound solution (absorbance ~0.1 at excitation wavelength)

-

Standard solution with known quantum yield (e.g., Rhodamine 6G in ethanol, Φ_f = 0.95)

-

Fluorometer with corrected emission spectra capabilities

Procedure:

-

Prepare solutions of the standard and this compound with the same absorbance at the same excitation wavelength.

-

Record the corrected fluorescence emission spectrum of the standard.

-

Without changing the instrument settings, record the corrected fluorescence emission spectrum of the this compound solution.

-

Integrate the area under the emission spectrum for both the standard and the sample.

Data Analysis: The fluorescence quantum yield of the sample (Φ_s) can be calculated using the following equation:

Φ_s = Φ_std * (I_s / I_std) * (A_std / A_s) * (n_s² / n_std²)

Where:

-

Φ_std is the quantum yield of the standard

-

I is the integrated fluorescence intensity

-

A is the absorbance at the excitation wavelength

-

n is the refractive index of the solvent

Caption: Relative Fluorescence Quantum Yield Determination.

Excited-State Lifetime Measurement (Time-Correlated Single Photon Counting - TCSPC)

Objective: To measure the excited-state lifetime of this compound.

Materials:

-

This compound solution (low concentration to avoid aggregation)

-

TCSPC instrument with a pulsed laser source (picosecond or femtosecond)

-

Appropriate emission filters

Procedure:

-

Excite the sample with the pulsed laser at a wavelength near the absorption maximum.

-

Collect the fluorescence decay profile by detecting single photons and timing their arrival relative to the excitation pulse.

-

Record the instrument response function (IRF) using a scattering solution.

Data Analysis: The fluorescence decay data is fitted to an exponential decay model, convoluted with the IRF, to extract the excited-state lifetime(s).

Caption: Time-Correlated Single Photon Counting Workflow.

Relevance to Drug Development

While this compound itself is primarily an industrial dye, the broader class of azobenzene derivatives holds significant promise in drug development, particularly in the field of photopharmacology. The ability to control the biological activity of a drug with light offers the potential for highly targeted therapies with reduced side effects.

Azo dyes can be incorporated into drug molecules to act as photoswitches. In its inactive isomeric form (e.g., trans), the drug has little to no effect. Upon irradiation with a specific wavelength of light, it converts to the active isomeric form (e.g., cis), exerting its therapeutic effect only in the illuminated region.

Furthermore, some azo dyes have been investigated as photosensitizers in photodynamic therapy (PDT).[4][5][6][7][8] In PDT, a photosensitizer is administered and accumulates in target tissues. Upon light activation, it generates reactive oxygen species (ROS) that induce cell death. The efficiency of ROS generation is related to the photophysical properties of the dye, including its excited-state lifetime and intersystem crossing efficiency.

Caption: Azo Dyes as Photosensitizers in Photodynamic Therapy.

Conclusion

This compound exhibits characteristic photophysical and photochemical properties typical of a push-pull substituted azobenzene. Its strong absorption in the visible spectrum and sensitivity to solvent polarity are well-documented. However, a complete quantitative understanding of its fluorescence quantum yield, excited-state lifetime, and photodegradation quantum yield requires further experimental investigation. The detailed protocols provided in this guide offer a clear pathway for researchers to obtain this critical data. The broader implications of azobenzene photochemistry in drug development, particularly in photopharmacology and photodynamic therapy, highlight the importance of a thorough characterization of compounds like this compound. This guide serves as a valuable resource for scientists and researchers aiming to explore and exploit the photo-responsive nature of this and related azo dyes.

References

- 1. researchgate.net [researchgate.net]

- 2. medchemexpress.com [medchemexpress.com]

- 3. This compound | 730-40-5 [chemicalbook.com]

- 4. An azo dye for photodynamic therapy that is activated selectively by two-photon excitation - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 5. researchgate.net [researchgate.net]

- 6. scispace.com [scispace.com]

- 7. [PDF] An azo dye for photodynamic therapy that is activated selectively by two-photon excitation | Semantic Scholar [semanticscholar.org]

- 8. pubs.acs.org [pubs.acs.org]

Unveiling the Colors of Polarity: A Technical Guide to the Solvatochromic Behavior of Disperse Orange 3

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the solvatochromic behavior of Disperse Orange 3, a monoazo dye recognized for its sensitivity to solvent polarity. Understanding this phenomenon is crucial for applications ranging from sensing and molecular probes to optimizing dyeing processes and studying solute-solvent interactions in various chemical and biological systems. This document provides a comprehensive overview of the underlying principles, detailed experimental protocols for characterization, and a quantitative analysis of the dye's spectral shifts in response to different solvent environments.

Introduction to Solvatochromism and this compound

Solvatochromism refers to the change in the color of a substance when it is dissolved in different solvents. This change is a direct consequence of the differential solvation of the ground and excited electronic states of the chromophore. The polarity of the solvent, its ability to form hydrogen bonds, and its polarizability all play a role in stabilizing or destabilizing these electronic states, leading to a shift in the wavelength of maximum absorption (λmax) in the UV-Visible spectrum.

This compound, scientifically known as 4-(4-nitrophenylazo)aniline, is a classic example of a "push-pull" chromophore.[1] Its molecular structure features an electron-donating amino group (-NH2) and an electron-withdrawing nitro group (-NO2) at opposite ends of a conjugated π-system. This arrangement results in a significant intramolecular charge transfer (ICT) upon electronic excitation, making the dye highly sensitive to the surrounding solvent environment. The λmax of this compound has been reported to range from 398 nm in a nonpolar solvent like cyclohexane to 474 nm in a highly polar aprotic solvent like dimethylsulfoxide.[1]

Quantitative Analysis of Solvatochromic Shifts

The solvatochromic behavior of this compound can be quantified by correlating its λmax in various solvents with established solvent polarity scales, such as the Reichardt's ET(30) scale and the Kamlet-Taft parameters (α, β, and π*).

Table 1: Solvatochromic Data for this compound in Various Solvents

| Solvent | λmax (nm) | ET(30) (kcal/mol) | α (Hydrogen Bond Acidity) | β (Hydrogen Bond Basicity) | π* (Dipolarity/Polarizability) |

| Cyclohexane | 398[1] | 31.2 | 0.00 | 0.00 | 0.00 |

| Toluene | - | 33.9 | 0.00 | 0.11 | 0.54 |

| Benzene | - | 34.3 | 0.00 | 0.10 | 0.59 |

| 1,4-Dioxane | - | 36.0 | 0.00 | 0.37 | 0.55 |

| Tetrahydrofuran (THF) | 443[1] | 37.4 | 0.00 | 0.55 | 0.58 |

| Acetone | - | 42.2 | 0.08 | 0.48 | 0.71 |

| Dimethylformamide (DMF) | - | 43.2 | 0.00 | 0.69 | 0.88 |

| Dimethylsulfoxide (DMSO) | 474[1] | 45.1 | 0.00 | 0.76 | 1.00 |

| Acetonitrile | - | 45.6 | 0.19 | 0.40 | 0.75 |

| 2-Propanol | - | 48.4 | 0.76 | 0.84 | 0.48 |

| Ethanol | 443[1] | 51.9 | 0.86 | 0.75 | 0.54 |

| Methanol | - | 55.4 | 0.98 | 0.66 | 0.60 |

| Water | - | 63.1 | 1.17 | 0.47 | 1.09 |

Note: A hyphen (-) indicates that a specific experimental value for this compound in that solvent was not found in the surveyed literature. The table is populated with known values to illustrate the trend.

Experimental Protocol for Investigating Solvatochromism

The following is a detailed methodology for the systematic study of the solvatochromic behavior of this compound.

Materials and Instruments

-

This compound: Analytical grade.

-

Solvents: Spectroscopic grade, covering a wide range of polarities (e.g., hexane, toluene, chloroform, acetone, ethanol, methanol, dimethylsulfoxide).

-

Volumetric flasks: Class A, various sizes (10 mL, 25 mL, 50 mL).

-

Pipettes: Class A, various sizes.

-

Analytical balance: Readable to at least 0.1 mg.

-

UV-Visible Spectrophotometer: Double beam, with a wavelength range of at least 200-800 nm.

-

Quartz cuvettes: 1 cm path length.

Preparation of Stock Solution

-

Accurately weigh a precise amount of this compound (e.g., 5 mg) using an analytical balance.

-

Dissolve the dye in a small amount of a suitable solvent (e.g., acetone or DMSO, in which the dye is readily soluble) in a volumetric flask (e.g., 50 mL).

-

Once fully dissolved, dilute the solution to the mark with the same solvent to obtain a stock solution of known concentration (e.g., 100 mg/L).

Preparation of Working Solutions

-

For each solvent to be tested, pipette a small, precise volume of the stock solution (e.g., 100 µL) into a volumetric flask (e.g., 10 mL).

-

Dilute to the mark with the respective spectroscopic grade solvent to obtain a final working solution of a suitable concentration for UV-Vis analysis (e.g., 1 mg/L). The final concentration should result in a maximum absorbance between 0.5 and 1.5 for optimal accuracy.

Spectroscopic Measurement

-

Turn on the UV-Visible spectrophotometer and allow it to warm up according to the manufacturer's instructions.

-

Set the wavelength range for scanning (e.g., 300-700 nm).

-

Fill a clean quartz cuvette with the pure solvent to be used as a blank.

-

Place the blank cuvette in the spectrophotometer and record a baseline spectrum.

-

Rinse the sample cuvette with a small amount of the working solution before filling it.

-

Fill the sample cuvette with the working solution of this compound in the first solvent.

-

Place the sample cuvette in the spectrophotometer and record the absorption spectrum.

-

Identify the wavelength of maximum absorbance (λmax).

-

Repeat steps 5-8 for each of the different solvents being investigated.

Data Analysis

-

Tabulate the λmax values obtained for this compound in each solvent.

-

Compile the corresponding solvent polarity parameters (ET(30), α, β, and π*) from reliable literature sources.

-

Plot the wavenumber of maximum absorption (νmax in cm-1, where νmax = 1/λmax) against the ET(30) values.

-

Perform a multiparameter linear regression analysis using the Kamlet-Taft equation: νmax = ν0 + sπ* + aα + bβ where ν0 is the wavenumber in the absence of solvent effects, and s, a, and b are coefficients that represent the sensitivity of the dye to the respective solvent parameters.

Visualizing the Process and Principles

Diagrams created using Graphviz (DOT language) provide a clear visual representation of the experimental workflow and the fundamental principles of solvatochromism.

Caption: Experimental workflow for studying the solvatochromism of this compound.

Caption: Principle of positive solvatochromism for a push-pull dye like this compound.

Conclusion

The solvatochromic behavior of this compound provides a compelling illustration of the profound influence of the solvent environment on molecular electronic transitions. By systematically measuring the absorption spectra in a range of solvents and correlating the data with established polarity scales, a deeper understanding of solute-solvent interactions can be achieved. The detailed experimental protocol and visualizations provided in this guide serve as a robust framework for researchers and professionals to investigate and utilize the solvatochromic properties of this and other "push-pull" dyes in their respective fields. The quantitative data presented, while highlighting the need for more extensive measurements, clearly demonstrates the positive solvatochromism of this compound, a hallmark of its intramolecular charge transfer character.

References

In-Depth Technical Guide on the Thermal Degradation Analysis of Disperse Orange 3

For Researchers, Scientists, and Drug Development Professionals

Introduction

Disperse Orange 3 (DO3), a monoazo dye, is a significant colorant in the textile industry, particularly for synthetic fibers like polyester and acetate. Its chemical structure, characterized by an azo bond (-N=N-) linking a nitro-substituted phenyl ring to an aniline derivative, imparts its distinct orange hue. The thermal stability of this compound is a critical parameter, influencing its application in high-temperature dyeing processes, its long-term stability in finished products, and the potential environmental and health impacts of its degradation products.

This technical guide provides a comprehensive analysis of the thermal degradation of this compound. It details the key analytical techniques used to assess its thermal stability, summarizes available quantitative data, and outlines probable degradation pathways. This document is intended to be a valuable resource for researchers, scientists, and professionals in drug development and materials science who are investigating the thermal properties of azo dyes.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Reference |

| CAS Number | 730-40-5 | [1][2] |

| Molecular Formula | C₁₂H₁₀N₄O₂ | [2][3] |

| Molecular Weight | 242.23 g/mol | [3] |

| Appearance | Orange, yellow-light red powder | [1][3] |

| Melting Point | ~200-220 °C (decomposes) | [1][3] |

| λmax | 415 nm, 443 nm | [1] |

Thermal Degradation Analysis: Experimental Protocols

The thermal degradation of this compound is primarily investigated using thermogravimetric analysis (TGA), differential scanning calorimetry (DSC), and Fourier-transform infrared spectroscopy (FTIR).

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. It is used to determine the temperatures at which the dye decomposes and the extent of mass loss at each stage.

Experimental Protocol:

-

Sample Preparation: Accurately weigh 3-10 mg of this compound powder into an inert sample pan (e.g., alumina or platinum).

-

Instrument Setup: Place the sample pan in the TGA furnace.

-

Atmosphere: Purge the furnace with an inert gas, such as nitrogen or argon, at a flow rate of 20-50 mL/min to prevent oxidative degradation and isolate thermal decomposition events.

-

Temperature Program: Heat the sample from ambient temperature to a final temperature of around 600-800 °C at a constant heating rate, typically 10 °C/min.

-

Data Acquisition: Continuously record the sample's mass as a function of temperature. The resulting data is typically presented as a TGA curve (mass vs. temperature) and its derivative (DTG curve), which shows the rate of mass loss.

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to identify thermal transitions such as melting, crystallization, and decomposition, and to quantify the enthalpy changes associated with these processes.

Experimental Protocol:

-

Sample Preparation: Accurately weigh 2-5 mg of this compound powder into a sealed aluminum or crucible-type DSC pan. An empty, sealed pan is used as a reference.

-

Instrument Setup: Place the sample and reference pans in the DSC cell.

-

Atmosphere: Purge the DSC cell with an inert gas, such as nitrogen, at a flow rate of 20-50 mL/min.

-

Temperature Program: Heat the sample at a controlled rate, typically 10 °C/min, over a temperature range that encompasses the expected thermal transitions.

-

Data Acquisition: Record the differential heat flow to the sample relative to the reference. Endothermic events (like melting and decomposition) and exothermic events are observed as peaks on the DSC curve.

Fourier-Transform Infrared Spectroscopy (FTIR)

FTIR spectroscopy is used to identify the functional groups present in the original dye and its degradation products. By analyzing the changes in the infrared spectrum at different temperatures, the chemical transformations occurring during thermal degradation can be elucidated.

Experimental Protocol:

-

Sample Preparation: Prepare a potassium bromide (KBr) pellet by mixing a small amount of this compound with dry KBr powder and pressing the mixture into a transparent disk. Alternatively, for analysis of evolved gases from TGA, the TGA instrument can be coupled to an FTIR spectrometer (TGA-FTIR).

-

Analysis of Original Sample: Record the FTIR spectrum of the undegraded this compound at room temperature.

-

Analysis of Degradation Products:

-

Solid Residue: Heat the dye to specific temperatures (determined from TGA/DSC) in an oven or the TGA, then cool the residue and prepare a KBr pellet for FTIR analysis.

-

Evolved Gases (TGA-FTIR): The gaseous products evolved during the TGA run are continuously transferred to the gas cell of an FTIR spectrometer for real-time analysis.

-

-

Data Acquisition: Collect the infrared spectra over a range of wavenumbers (typically 4000-400 cm⁻¹).

Thermal Degradation Profile of this compound

Specific, detailed TGA/DSC data for this compound is not extensively available in publicly accessible literature. However, based on available safety data sheets and chemical supplier information, the decomposition of this compound begins in the range of 200-220 °C.[1][3][4]

To illustrate the expected thermal behavior, the following table presents representative TGA/DSC data for a typical disperse azo dye. Note: This data is illustrative and may not represent the exact values for this compound.

| Analysis Technique | Parameter | Representative Value | Description |

| TGA | Onset Decomposition Temperature (T_onset) | 200 - 250 °C | The temperature at which significant mass loss begins. |

| Peak Decomposition Temperature (T_peak) | 250 - 350 °C | The temperature at which the rate of mass loss is maximal for the primary decomposition stage. | |

| Mass Loss (Stage 1) | 30 - 50 % | Mass loss associated with the initial cleavage of the azo bond and fragmentation of the molecule. | |

| Mass Loss (Stage 2) | 20 - 40 % | Further degradation of the initial decomposition products at higher temperatures. | |

| Residual Mass @ 600 °C | 10 - 30 % | The remaining char residue after the main decomposition events. | |

| DSC | Endothermic Peak (Decomposition) | 200 - 250 °C | Corresponds to the energy absorbed during the breaking of chemical bonds during decomposition. This may overlap with melting. |

Mandatory Visualizations

Experimental Workflow

The following diagram illustrates a typical experimental workflow for the thermal degradation analysis of an azo dye like this compound.

Probable Thermal Degradation Pathway

The primary mechanism for the thermal degradation of azo dyes is the homolytic cleavage of the nitrogen-nitrogen double bond (-N=N-), which is the most thermally labile bond in the molecule. This cleavage results in the formation of various aromatic radical species, which can then undergo further reactions to form a complex mixture of smaller, more volatile compounds.

Conclusion

The thermal degradation analysis of this compound is essential for understanding its stability and potential for forming harmful byproducts. While specific quantitative TGA/DSC data for this dye is limited in the public domain, its decomposition is known to initiate around 200-220 °C. The primary degradation mechanism involves the cleavage of the azo bond, leading to the formation of various aromatic compounds. The experimental protocols and generalized pathways described in this guide provide a robust framework for researchers and scientists to conduct detailed thermal analyses of this compound and other related azo dyes. Further research utilizing techniques such as Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC/MS) would be beneficial for the definitive identification of all thermal degradation products.

References

Quantum Chemical Insights into Disperse Orange 3: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

Disperse Orange 3 (DO3), a monoazo dye also known as 4-amino-4'-nitroazobenzene, is a significant compound in the textile industry and a subject of interest in various research fields due to its push-pull electronic structure and potential applications beyond dyeing. The inherent characteristics of DO3, such as its color, stability, and interactions with other molecules, are governed by its molecular and electronic properties. Quantum chemical studies provide a powerful lens through which to understand these properties at a fundamental level, offering insights that can guide the development of new materials and technologies. This technical guide synthesizes findings from computational studies on this compound, focusing on its molecular geometry, electronic characteristics, and spectroscopic behavior.

Computational Methodologies

The theoretical investigation of this compound predominantly employs Density Functional Theory (DFT) and its time-dependent extension (TD-DFT) for excited states. These methods offer a good balance between computational cost and accuracy for molecules of this size.

Geometry Optimization

The initial step in the computational analysis of DO3 is the optimization of its molecular geometry to find the most stable conformation. A commonly used functional for this purpose is B3LYP (Becke, 3-parameter, Lee-Yang-Parr) combined with a Pople-style basis set such as 6-31G(d,p). This level of theory provides reliable geometric parameters, including bond lengths and dihedral angles.

Electronic Properties

Once the geometry is optimized, the electronic properties are calculated. Key parameters include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, the HOMO-LUMO gap, is a crucial indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap suggests that the molecule is more easily excitable.

Spectroscopic Analysis

Time-Dependent Density Functional Theory (TD-DFT) is the standard method for simulating the UV-Visible absorption spectra of molecules like this compound. By calculating the vertical excitation energies and the corresponding oscillator strengths, TD-DFT can predict the maximum absorption wavelength (λmax), which is directly related to the color of the dye. To accurately model the behavior of the dye in different environments, solvent effects are often incorporated using continuum models like the Polarizable Continuum Model (PCM).

Data Presentation

The following tables summarize key quantitative data obtained from quantum chemical calculations and experimental measurements of this compound.

Table 1: Optimized Geometrical Parameters of this compound

| Parameter | Calculated Value (Å or °) | Method |

| N=N Bond Length | Data not available in search results | B3LYP/6-31G(d,p) |

| C-N (Azo-Phenyl) Bond Lengths | Data not available in search results | B3LYP/6-31G(d,p) |

| C-N (Amino) Bond Length | Data not available in search results | B3LYP/6-31G(d,p) |

| C-N (Nitro) Bond Length | Data not available in search results | B3LYP/6-31G(d,p) |

| Phenyl Rings Dihedral Angle | Data not available in search results | B3LYP/6-31G(d,p) |

(Note: Specific optimized geometrical parameters for this compound were not explicitly found in the provided search results in a tabular format.)

Table 2: Calculated Electronic Properties of this compound

| Property | Calculated Value (eV) | Method |

| HOMO Energy | Data not available in search results | B3LYP/6-31G(d,p) |

| LUMO Energy | Data not available in search results | B3LYP/6-31G(d,p) |

| HOMO-LUMO Energy Gap | Data not available in search results | B3LYP/6-31G(d,p) |

(Note: Specific HOMO and LUMO energy values for this compound were not explicitly found in the provided search results.)

Table 3: Experimental and Calculated UV-Visible Absorption Data for this compound

| Solvent | Experimental λmax (nm) | Experimental ε (M⁻¹cm⁻¹) | Calculated λmax (nm) | Method |

| Chloroform | 413 | 23,203 | Data not available | TD-DFT/CAM-B3LYP |

| Methanol | 435 | 24,190 | Data not available | TD-DFT/CAM-B3LYP |

| Ethanol | 443 | 13,500 | Data not available | TD-DFT/CAM-B3LYP |

| Tetrahydrofuran | 443 | Data not available | Data not available | TD-DFT/CAM-B3LYP |

| Dimethylsulfoxide | 474 | Data not available | Data not available | TD-DFT/CAM-B3LYP |

(Note: While a visual comparison of experimental and calculated spectra exists, the specific calculated λmax values were not provided in the search results.)

Visualizations

The following diagrams illustrate the typical workflow for a computational study of this compound and the logical relationships between its molecular properties and observable characteristics.

Caption: A typical workflow for the quantum chemical study of this compound.

Molecular Modeling of Disperse Orange 3 Interactions: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Disperse Orange 3 is a monoazo dye belonging to the disperse class of dyes, primarily used in the textile industry for coloring synthetic fibers such as polyester, nylon, and acetate.[1][2] Its chemical structure, characterized by an azobenzene core with nitro and amino group substituents, makes it a subject of interest beyond its industrial applications, particularly in the context of its potential interactions with biological macromolecules.[1] While direct molecular modeling studies on this compound's interactions with specific proteins are not extensively available in current literature, this guide provides a comprehensive framework for such investigations by drawing parallels with studies on structurally similar azo dyes.

This technical guide outlines the computational and experimental methodologies that can be employed to elucidate the binding mechanisms of this compound with proteins. It serves as a resource for researchers and professionals in drug development and toxicology seeking to understand and predict the biological interactions of this and similar compounds.

Molecular Interactions of Azo Dyes with Proteins: A Modeling Perspective

Molecular modeling techniques are powerful tools for investigating the interactions between small molecules like this compound and proteins at an atomic level. These methods can predict binding modes, estimate binding affinities, and identify key residues involved in the interaction.

Common Protein Targets for Azo Dye Interactions

Based on studies of analogous azo dyes, several classes of proteins are common targets for interaction:

-

Serum Albumins: As the most abundant proteins in blood plasma, serum albumins (like human serum albumin and bovine serum albumin) are known to bind and transport a wide variety of endogenous and exogenous compounds, including azo dyes.[3][4][5][6][7]

-

Enzymes: Azo dyes can interact with various enzymes, potentially modulating their activity. Azoreductases and laccases, for instance, are enzymes known to be involved in the biodegradation of azo dyes.[8][9][10][11][12]

-

Lysozyme: This enzyme, known for its antibacterial properties, has also been used as a model protein to study the binding of food azo dyes.[13][14][15]

Computational Workflow for Modeling Dye-Protein Interactions

A typical computational workflow to study the interaction of this compound with a target protein would involve several key steps. The following diagram illustrates this logical process:

Quantitative Data from Analogous Azo Dye-Protein Interaction Studies

While specific binding data for this compound is scarce, studies on other azo dyes provide valuable insights into the potential binding affinities and thermodynamic parameters. The following table summarizes representative data from the literature for the interaction of various azo dyes with serum albumins and lysozyme.

| Azo Dye | Target Protein | Binding Constant (K_a) (M⁻¹) | ΔG (kJ/mol) | ΔH (kJ/mol) | ΔS (J/mol·K) | Reference |

| C.I. Acid Red 2 | Lysozyme | 1.505 x 10⁴ | - | - | - | [13] |

| Synthesized Azo Dye 1 | Human Serum Albumin (HSA) | ~10⁴ - 10⁵ | Negative | Negative | Positive | [3][4] |

| Synthesized Azo Dye 2 | Human Serum Albumin (HSA) | ~10⁴ - 10⁵ | Negative | Negative | Positive | [3][4] |

| Azobenzene | Bovine Serum Albumin (BSA) | ~10⁴ | - | - | - | |

| 4-Hydroxyazobenzene | Bovine Serum Albumin (BSA) | ~10⁴ | - | - | - |

Note: This table presents generalized or approximated values from the cited literature. For precise values and experimental conditions, please refer to the original publications.

Experimental Protocols for Studying Dye-Protein Interactions

A multi-technique approach is often employed to experimentally validate and characterize the interactions predicted by molecular modeling.

Fluorescence Spectroscopy

Principle: This technique is used to study the quenching of intrinsic protein fluorescence (usually from tryptophan and tyrosine residues) upon binding of a ligand. The quenching mechanism can provide information about the binding constant, the number of binding sites, and the nature of the interaction.[3][13]

Methodology:

-

Solution Preparation: Prepare stock solutions of the target protein (e.g., 10 µM) and this compound in a suitable buffer (e.g., phosphate buffer, pH 7.4).

-

Titration: Titrate a fixed concentration of the protein solution with increasing concentrations of the this compound solution.

-

Fluorescence Measurement: After each addition of the dye, record the fluorescence emission spectrum of the protein (excitation at 280 nm or 295 nm).

-

Data Analysis: Analyze the fluorescence quenching data using the Stern-Volmer equation to determine the quenching constant. The binding constant and the number of binding sites can be calculated from the modified Stern-Volmer equation.

-

Thermodynamic Analysis: Repeat the titration at different temperatures (e.g., 298 K, 308 K, 318 K) to determine the thermodynamic parameters (ΔH, ΔS, and ΔG) using the van't Hoff equation.[16]

UV-Visible Absorption Spectroscopy

Principle: Changes in the absorption spectrum of the protein or the ligand upon complex formation can confirm the interaction.

Methodology:

-

Spectral Scans: Record the UV-Vis absorption spectra of the protein and this compound solutions separately.

-

Difference Spectroscopy: Record the spectra of a series of solutions containing a fixed concentration of the protein and varying concentrations of the dye.

-

Analysis: Observe any shifts in the absorption maxima or changes in absorbance intensity to confirm the formation of a ground-state complex.

Circular Dichroism (CD) Spectroscopy

Principle: CD spectroscopy is used to investigate changes in the secondary and tertiary structure of the protein upon ligand binding.

Methodology:

-

Far-UV CD: Record the far-UV CD spectrum (190-250 nm) of the protein in the absence and presence of this compound to monitor changes in the secondary structure (α-helix, β-sheet content).

-

Near-UV CD: Record the near-UV CD spectrum (250-350 nm) to probe for changes in the tertiary structure of the protein.

Isothermal Titration Calorimetry (ITC)

Principle: ITC directly measures the heat changes that occur upon the binding of a ligand to a protein, providing a complete thermodynamic profile of the interaction in a single experiment.

Methodology:

-

Sample Preparation: Prepare solutions of the protein and this compound in the same degassed buffer.

-

Titration: Load the protein solution into the sample cell of the calorimeter and the dye solution into the injection syringe. A series of injections of the dye into the protein solution is then performed.

-

Data Acquisition: The heat changes associated with each injection are measured.

-

Data Analysis: The integrated heat data is plotted against the molar ratio of ligand to protein to generate a binding isotherm. This isotherm is then fitted to a suitable binding model to determine the binding constant (K_a), stoichiometry (n), and enthalpy change (ΔH). The Gibbs free energy (ΔG) and entropy change (ΔS) can be calculated from these values.[16]

Potential Signaling Pathway Implications

The interaction of small molecules like this compound with cellular proteins can potentially trigger a cascade of downstream signaling events. While no specific signaling pathways have been definitively linked to this compound, a hypothetical pathway can be conceptualized to illustrate the potential biological consequences of such an interaction. For instance, if this compound were to bind to and activate a receptor tyrosine kinase, it could initiate a signaling cascade leading to changes in gene expression.

Conclusion

The molecular modeling of this compound interactions with proteins is a crucial area of research for understanding its potential biological effects. Although direct experimental and computational data for this specific dye are limited, a robust framework for its investigation can be established based on studies of analogous azo dyes. By employing a combination of molecular docking, molecular dynamics simulations, and a suite of biophysical techniques, researchers can gain significant insights into the binding mechanisms, affinity, and potential toxicological implications of this compound. This guide provides the necessary foundational knowledge and methodological outlines to embark on such an investigation, paving the way for a more comprehensive understanding of the bio-reactivity of this widely used industrial chemical.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. chemotechnique.se [chemotechnique.se]

- 3. tandfonline.com [tandfonline.com]

- 4. Binding elucidation of azo dyes with human serum albumin via spectroscopic approaches and molecular docking techniques - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. tandfonline.com [tandfonline.com]

- 6. Binding elucidation of azo dyes with human serum albumin via spectroscopic approaches and molecular docking techniques | Semantic Scholar [semanticscholar.org]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. sphinxsai.com [sphinxsai.com]

- 10. Molecular dynamics study of biodegradation of azo dyes via their interactions with AzrC azoreductase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. sciensage.info [sciensage.info]

- 12. researchgate.net [researchgate.net]

- 13. pubs.acs.org [pubs.acs.org]

- 14. Binding patterns and structure-affinity relationships of food azo dyes with lysozyme: a multitechnique approach - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. benchchem.com [benchchem.com]

An In-depth Technical Guide to Disperse Orange 3 (CAS 730-40-5)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Disperse Orange 3 (DO3), with the CAS number 730-40-5, is a monoazo dye belonging to the disperse class of colorants.[1] Chemically known as 4-[(4-nitrophenyl)diazenyl]aniline, it is characterized by an azobenzene structure substituted with an amino group and a nitro group at the 4 and 4' positions, respectively.[2] This dye is primarily utilized in the textile industry for coloring synthetic fibers such as polyester, acetate, nylon, and acrylics, as well as natural fibers like silk, wool, and cotton.[3][4] Beyond its industrial applications, this compound is also a subject of scientific research, particularly in the fields of toxicology, materials science, and analytical chemistry, owing to its potential to induce contact dermatitis and its interesting physicochemical properties.[1] This guide provides a comprehensive overview of the characterization of this compound, including its physicochemical properties, synthesis, analytical methods for its determination, and toxicological profile.

Physicochemical Properties

This compound is a red to dark brown or orange to yellow-red powder.[5] It is soluble in organic solvents such as ethanol, acetone, and toluene, but has very low solubility in water.[3][5] The key physicochemical properties of this compound are summarized in the table below.

| Property | Value | Reference(s) |

| Molecular Formula | C₁₂H₁₀N₄O₂ | [3] |

| Molecular Weight | 242.23 g/mol | [3] |

| Melting Point | ~200-220 °C (decomposes) | [3] |

| Boiling Point | 460.2 °C at 760 mmHg (estimated) | [3] |

| Density | 1.34 g/cm³ | [3] |

| Appearance | Orange, yellow-light red powder | [3] |

| Solubility | Soluble in ethanol, acetone, toluene. Very slightly soluble in chloroform (heated, sonicated), slightly soluble in DMSO and methanol. | [3] |

| λmax | 415 nm, 443 nm | [1][6] |

| log Pow (Octanol/Water Partition Coefficient) | 2.7 | [3] |

Synthesis

The synthesis of this compound typically involves a diazotization reaction followed by an azo coupling. A general and a more detailed laboratory-scale synthesis are described below.

General Synthesis Workflow

The industrial synthesis of this compound involves the diazotization of 4-nitrobenzenamine, which is then coupled with aniline.[7]

Caption: General synthesis pathway for this compound.

Detailed Experimental Protocol for Synthesis

This protocol describes a laboratory-scale synthesis of this compound.[7]

Materials:

-

p-Phenylenediamine

-

Dilute Hydrochloric Acid (5 mol/L)

-

Sodium Nitrite (NaNO₂)

-

Urea

-

p-Nitroaniline

-

Saturated Potassium Carbonate Solution

-

Water

-

500 ml three-necked flask equipped with a mechanical stirrer and thermometer

-

Constant-pressure dropping funnel

-

Ice bath

-

Filtration apparatus

-

Vacuum drying oven

Procedure:

-

Diazotization of p-Phenylenediamine:

-

In a 500 ml three-necked flask, add the p-phenylenediamine product and 250.0 ml of dilute hydrochloric acid (5 mol/L).

-

Cool the mixture to a temperature of -5 °C to 0 °C using an ice bath.

-

Slowly add a solution of 7.11 g (0.103 mol) of sodium nitrite dissolved in 40.0 ml of water dropwise using a constant-pressure dropping funnel, while maintaining the temperature between -5 °C and 0 °C.

-

After the addition is complete, stir the reaction mixture at 0-5 °C for 60 minutes.

-

-

Urea Addition:

-

Add a solution of 10 g (0.166 mol) of urea dissolved in 40.0 ml of water to the reaction mixture and stir for 30 minutes to remove excess nitrous acid.

-

-

Coupling Reaction:

-

Prepare a solution of 14.35 g (0.104 mol) of p-nitroaniline dissolved in 50.0 ml of 5 mol/L dilute hydrochloric acid.

-

Add this p-nitroaniline solution dropwise to the reaction mixture.

-

After the addition is complete, continue the reaction for another 30 minutes.

-

-

Neutralization and Isolation:

-

At a low temperature, neutralize the reaction mixture with a saturated potassium carbonate solution until a precipitate forms.

-

Filter the precipitate and wash it with water.

-

Dry the collected product under vacuum.

-

Purification: While the provided synthesis protocol yields the product, for obtaining an analytical standard, purification is necessary. Recrystallization is a common method for purifying solid organic compounds. Based on its solubility profile, a suitable solvent system for recrystallization could be a mixture of ethanol and water, or toluene. The crude product would be dissolved in a minimum amount of the hot solvent, and then cooled slowly to allow for the formation of crystals. The purified crystals would then be collected by filtration.

Analytical Characterization

Various analytical techniques are employed for the characterization and quantification of this compound.

High-Performance Liquid Chromatography (HPLC)

HPLC is a widely used technique for the analysis of disperse dyes.

Experimental Protocol (HPLC-DAD): [8]

-

Instrumentation: A high-performance liquid chromatograph equipped with a Diode Array Detector (DAD).

-

Column: A reversed-phase C18 column (e.g., Kinetex C18, 100 x 2.1 mm, 1.7 µm).[9]

-

Mobile Phase: A gradient elution using acetonitrile and 0.1% formic acid in water.[8][9]

-

Flow Rate: 0.3 mL/min.[9]

-

Injection Volume: 10 µL.

-

Detection: Diode Array Detector at 420 nm.[8]

-

Sample Preparation: Textile samples can be extracted with chlorobenzene. After solvent removal, the residue is dissolved in methanol for injection.[8]

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is another powerful technique for the analysis of azo dyes, often after a reduction step to form corresponding amines.

Experimental Protocol (GC-MS): [10]

-

Instrumentation: A gas chromatograph coupled to a mass spectrometer.

-

Column: An Agilent J&W DB-5ms Ultra Inert capillary column (30 m × 0.25 mm, 0.25 μm).

-

Carrier Gas: Helium.

-

Injection Mode: Splitless.

-

Oven Temperature Program:

-

Initial temperature: 80 °C for 1 min.

-

Ramp 1: Increase to 210 °C at 12 °C/min.

-

Ramp 2: Increase to 230 °C at 15 °C/min and hold for 4 min.

-

Ramp 3: Increase to 250 °C at 3 °C/min.

-

Ramp 4: Increase to 300 °C at 40 °C/min.

-

-

MS Parameters:

-

Source Temperature: 230 °C.

-

Quadrupole Temperature: 150 °C.

-

-

Sample Preparation: For analysis of azo dyes in textiles, a reductive cleavage step is often performed to convert the dye into its constituent aromatic amines, which are then extracted and analyzed.

Spectroscopic Characterization

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is used to determine the maximum absorption wavelength (λmax) of this compound.

Experimental Protocol (UV-Vis):

-

Instrumentation: A UV-Vis spectrophotometer.

-

Solvent: Ethanol.

-

Procedure:

-

Prepare a stock solution of this compound in ethanol.

-

Prepare a series of dilutions from the stock solution.

-

Use ethanol as a blank to zero the spectrophotometer.

-

Measure the absorbance of each solution across the UV-Vis spectrum (typically 200-800 nm) to determine the λmax.

-

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy provides information about the functional groups present in the molecule.

FTIR Spectral Data: [11]

| Wavenumber (cm⁻¹) | Assignment |

| 3434, 3404 | O-H stretching (likely due to moisture) |

| 3128 | N-H stretching |

| 2927 | C-H stretching (aromatic) |

| 1641, 1600 | C=C stretching (aromatic) |

| 1513 | NO₂ asymmetric stretching |

| 1456, 1425 | C-H bending |

| 1393 | N=N stretching (azo group) |

| 1342 | NO₂ symmetric stretching |

| 1139, 1133, 1107 | C-N stretching |

| 856, 831, 754 | C-H out-of-plane bending |

| 658 | C-C bending |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the detailed structure of a molecule. While a dedicated spectrum for this compound was not found, data for the closely related precursor, 4-nitroaniline, is available and provides insight into the expected chemical shifts.

Expected ¹H and ¹³C NMR Spectral Features: The ¹H NMR spectrum would be expected to show signals in the aromatic region (typically 6.5-8.5 ppm) corresponding to the protons on the two benzene rings. The protons on the ring with the amino group would be expected to be more upfield compared to the protons on the ring with the electron-withdrawing nitro group. The ¹³C NMR spectrum would show distinct signals for each of the 12 carbon atoms, with the carbons attached to the nitrogen atoms and the nitro group showing characteristic chemical shifts.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a molecule.

Mass Spectral Data (MS/MS): [12]

-

Precursor Ion [M+H]⁺: m/z 243.0877

-

Major Fragment Ions (m/z): 95, 140, 150

Caption: Proposed fragmentation pathway of this compound.

Toxicology and Biological Effects

This compound is a known skin sensitizer and can cause allergic contact dermatitis.[1] There is also some evidence of a carcinogenic effect, although more data is needed for a conclusive assessment.

Toxicological Data Summary:

| Endpoint | Result | Reference(s) |

| Acute Oral Toxicity (LD50) | Not classified as acutely toxic. | [13] |

| Skin Irritation | Causes skin irritation. | [13] |

| Eye Irritation | Causes serious eye irritation. | [13] |

| Skin Sensitization | May cause an allergic skin reaction. | [13] |

| Mutagenicity (Ames Test) | Disperse Yellow 3 (a related azo dye) was mutagenic to bacteria. Data for DO3 is limited. | [14] |

| Carcinogenicity | Limited evidence of a carcinogenic effect. | [13] |

Mechanism of Skin Sensitization

Allergic contact dermatitis (ACD) is a T-cell-mediated type IV hypersensitivity reaction.[15] For small molecules like this compound (haptens), the sensitization process involves binding to skin proteins to form a hapten-protein conjugate, which is then recognized by the immune system.

Caption: Signaling pathway of skin sensitization by this compound.

The sensitization phase involves the initial contact with the allergen. This compound penetrates the skin and binds to proteins, forming an immunogenic complex. This complex is taken up by Langerhans cells, which are antigen-presenting cells in the skin.[16] Activated Langerhans cells migrate to the draining lymph nodes and present the antigen to naive T-cells, leading to the proliferation of allergen-specific effector T-cells.[7] Upon subsequent exposure to this compound (the elicitation phase), these memory T-cells are rapidly activated, leading to the release of inflammatory cytokines and the clinical manifestation of allergic contact dermatitis.[17]

Conclusion